3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound characterized by its unique structural and reactivity patterns. Spirocyclic compounds are known for their pronounced biological activities and are found in various naturally occurring substances such as alkaloids, lactones, and terpenoids
Preparation Methods
The synthesis of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves several steps. One common method includes the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation with manganese dioxide to yield a β-keto ester. This intermediate is then reacted with hydrazine hydrate to form the spiro pyrazolone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds such as 3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . These compounds share similar structural motifs but differ in their substituents and specific reactivity patterns. The uniqueness of this compound lies in its tert-butylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-17(2,3)14-9-7-13(8-10-14)15-16(21)20-18(19-15)11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFBVLQTZNRSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151579 | |
Record name | 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325304-38-8 | |
Record name | 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1325304-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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